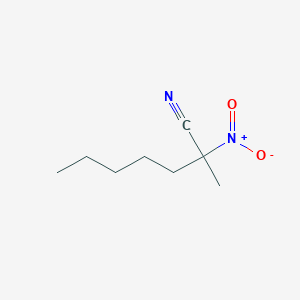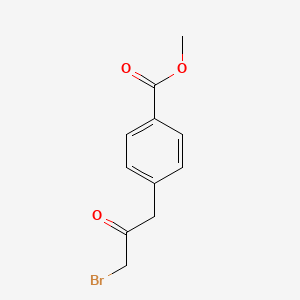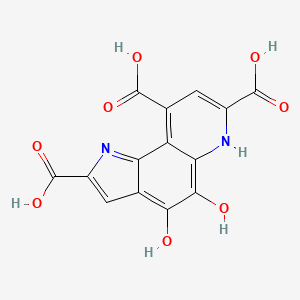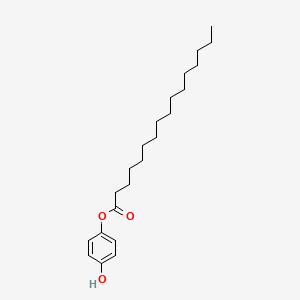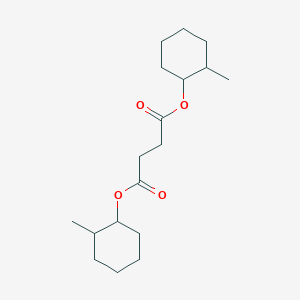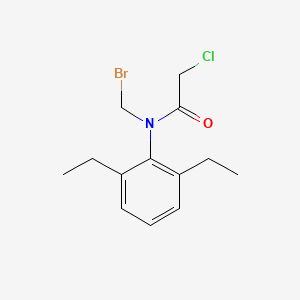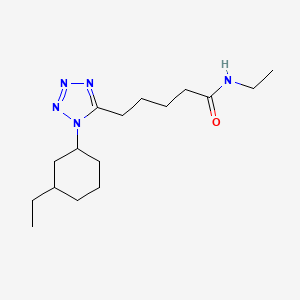
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry and material science. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide typically involves the reaction of cyclohexylamine with diethylamine and a suitable tetrazole precursor. One common method is the cycloaddition reaction of sodium azide with nitriles in the presence of a catalyst such as zinc chloride or iodine . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst such as zinc chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-1H-tetrazole-5-thiol: A similar compound with a thiol group instead of the diethylamino group.
N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole: Another tetrazole derivative with a different substituent on the tetrazole ring.
Uniqueness
1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and diethylamino groups enhances its lipophilicity and potential for bioisosteric replacement, making it a valuable compound for drug design and material science .
Propriétés
Numéro CAS |
80472-82-8 |
|---|---|
Formule moléculaire |
C16H29N5O |
Poids moléculaire |
307.43 g/mol |
Nom IUPAC |
N-ethyl-5-[1-(3-ethylcyclohexyl)tetrazol-5-yl]pentanamide |
InChI |
InChI=1S/C16H29N5O/c1-3-13-8-7-9-14(12-13)21-15(18-19-20-21)10-5-6-11-16(22)17-4-2/h13-14H,3-12H2,1-2H3,(H,17,22) |
Clé InChI |
VDZAMAJQDOCZHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)N2C(=NN=N2)CCCCC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
